Class-Level In Vitro Anti-Proliferative Activity Against A549 Lung Cancer Cells for β-Pyrrolidino-1,2,3-Triazole Derivatives
In a 2019 study, novel β-pyrrolidino-1,2,3-triazole derivatives were synthesized and screened for cytotoxicity against A549 human lung adenocarcinoma cells. Two representative compounds from this class, 5g and 5h, demonstrated IC50 values of 72 ± 3.21 µM and 58 ± 2.31 µM, respectively [1]. While the target compound, 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one, was not explicitly tested, its core scaffold—a 1,2,3-triazole directly N-linked to a pyrrolidine ring—is conserved. The methylthio substituent may further influence cytotoxicity through enhanced lipophilicity or altered electronic properties, but no direct comparative data exist. This class-level inference suggests potential anti-proliferative utility warranting confirmatory screening.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Not available (untested) |
| Comparator Or Baseline | Compound 5g: 72 ± 3.21 µM; Compound 5h: 58 ± 2.31 µM |
| Quantified Difference | Cannot be calculated; class-level activity range is 50–75 µM |
| Conditions | A549 human lung adenocarcinoma cell line; MTT assay; 48 h exposure |
Why This Matters
Establishes a baseline cytotoxicity expectation for the triazole-pyrrolidine scaffold, informing hit-to-lead prioritization in oncology screening.
- [1] Ali, I., Lone, M. N., Al-Othman, Z. A., Al-Warthan, A., & Sanagi, M. M. (2019). A New Class of β-Pyrrolidino-1,2,3-Triazole Derivatives as β-Adrenergic Receptor Inhibitors: Synthesis, Pharmacological, and Docking Studies. Molecules, 24(19), 3553. https://doi.org/10.3390/molecules24193553 View Source
